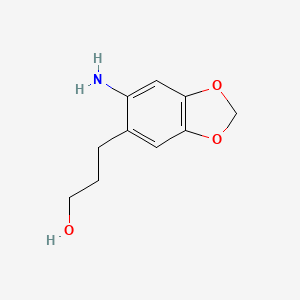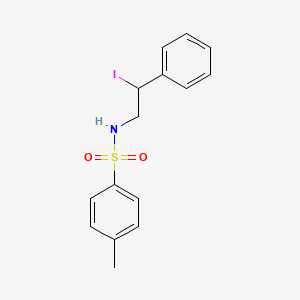
N-(2-Iodo-2-phenylethyl)-4-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Iodo-2-phenylethyl)-4-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C15H16INO2S It is characterized by the presence of an iodine atom attached to a phenylethyl group, which is further connected to a sulfonamide group on a methyl-substituted benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Iodo-2-phenylethyl)-4-methylbenzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzenesulfonyl chloride and 2-iodo-2-phenylethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-methylbenzenesulfonyl chloride is added dropwise to a solution of 2-iodo-2-phenylethylamine in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the increased volume of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions and efficient mixing.
Purification Techniques: Utilizing industrial-scale purification techniques such as continuous chromatography and large-scale recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Iodo-2-phenylethyl)-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents such as tetrahydrofuran or ethanol.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or ethers.
Oxidation Products: Oxidation typically yields sulfonic acids or sulfoxides.
Reduction Products: Reduction leads to the formation of primary or secondary amines.
Aplicaciones Científicas De Investigación
N-(2-Iodo-2-phenylethyl)-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(2-Iodo-2-phenylethyl)-4-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and sulfonamide group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Bromo-2-phenylethyl)-4-methylbenzene-1-sulfonamide
- N-(2-Chloro-2-phenylethyl)-4-methylbenzene-1-sulfonamide
- N-(2-Fluoro-2-phenylethyl)-4-methylbenzene-1-sulfonamide
Uniqueness
N-(2-Iodo-2-phenylethyl)-4-methylbenzene-1-sulfonamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine contribute to stronger interactions with molecular targets, enhancing its effectiveness in various applications.
Propiedades
Número CAS |
142598-62-7 |
|---|---|
Fórmula molecular |
C15H16INO2S |
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
N-(2-iodo-2-phenylethyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H16INO2S/c1-12-7-9-14(10-8-12)20(18,19)17-11-15(16)13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3 |
Clave InChI |
WJGOKLQSZSUQKG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


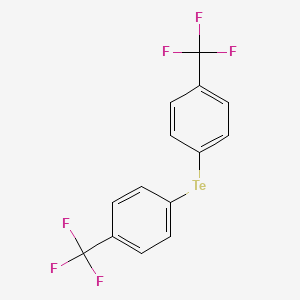
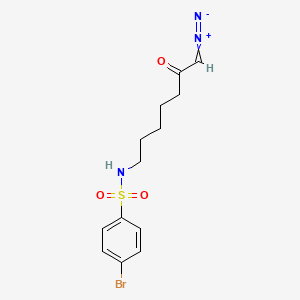
![4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile](/img/structure/B12557257.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylbut-2-enal](/img/structure/B12557258.png)
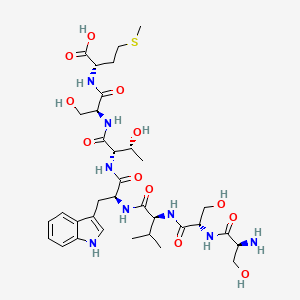
![4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12557265.png)
![2-[(3-Hydroxypropyl)amino]-4-nitrophenol](/img/structure/B12557267.png)
![Pyrido[2,1-a]isoindole-2-carboxylic acid, 6-cyano-, methyl ester](/img/structure/B12557270.png)

![4-[(4-Nitrophenyl)ethynyl]benzaldehyde](/img/structure/B12557295.png)
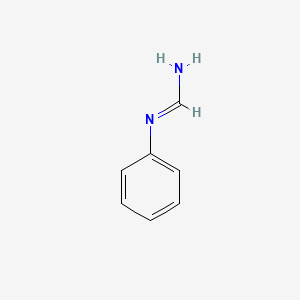
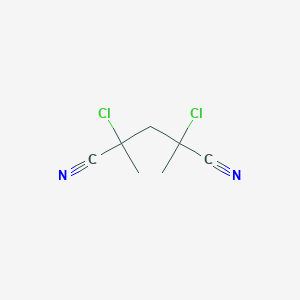
![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline](/img/structure/B12557304.png)
